6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine - 1005785-87-4

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Catalog Number: EVT-1746347
CAS Number: 1005785-87-4
Molecular Formula: C8H6F3N3
Molecular Weight: 201.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multi-step synthesis from commercially available starting materials: This approach typically involves a series of reactions, including condensation, cyclization, and functional group transformations, to assemble the target molecule. [ [] ]

Specific examples of synthetic routes and detailed procedures can be found in the cited literature. [ [], [], [], [], [] ]

Mechanism of Action
  • Inhibition of enzymes: Some derivatives have been reported to inhibit specific enzymes involved in disease pathways. [ [], [] ]
  • Receptor binding: The compound's structural features can facilitate interactions with biological receptors, leading to modulation of downstream signaling pathways. [ [], [] ]
Applications
  • Medicinal chemistry: It serves as a starting point for synthesizing a diverse range of compounds with potential applications in various therapeutic areas, including anticancer, antibacterial, and antiviral agents. [ [], [], [], [], [] ]
  • Chemical biology: Its derivatives can be used as tool compounds to study biological processes and pathways, providing insights into disease mechanisms and potential therapeutic targets. [ [] ]

6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinohydrazide

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of various pyridine derivatives, including those with 1,3,4-oxa/thiadiazol, pyrazole, thiazole, and urea moieties. [] These derivatives were subsequently evaluated for their anticancer activity against different cancer cell lines. []
  • Relevance: This compound represents a synthetic precursor to a series of compounds investigated for anticancer activity, highlighting the importance of the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine core structure in medicinal chemistry. The exploration of diverse substituents and heterocyclic rings attached to this core structure, as exemplified by the synthesis starting from 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinohydrazide, underscores the versatility of 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine as a scaffold for drug discovery. []

6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridin-3-carboaldhyde

  • Compound Description: Similar to the previous compound, this aldehyde acts as a key intermediate in the synthesis of novel pyridine derivatives. [] These derivatives incorporate various heterocyclic rings, aiming to explore the impact of structural modifications on antitumor activity against various cancer cell lines. []
  • Relevance: Serving as another key intermediate in the development of antitumor agents, this compound emphasizes the significance of the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine scaffold in medicinal chemistry. The use of 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}pyridin-3-carboaldhyde as a starting point for synthesizing diverse heterocyclic derivatives further emphasizes the value of the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine core structure in exploring structure-activity relationships for anticancer drug discovery. []

3-(1,3,4-Oxa/thiadiazol-2-yl)-6-(trifluoromethyl)-N-(3-trifluoromethyl)phenyl)pyridin-2-amine

  • Compound Description: This compound belongs to a series of 1,3,4-oxa/thiadiazol derivatives synthesized and evaluated for their anticancer potential. []
  • Relevance: This compound represents a specific example of a heterocyclic derivative synthesized from 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinohydrazide, highlighting the structural diversity achievable through modifications of the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine core. [] The inclusion of the 1,3,4-oxa/thiadiazol moiety in this derivative underscores the exploration of different heterocyclic ring systems to optimize the anticancer activity of compounds based on the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine scaffold. []

(3,5-Dimethyl-1H-pyrazol-1-yl derivatives) [6-(trifluoromethyl)-2-{[3-trifluoromethyl)phenyl]amino}pyridin-3-yl]methanone

  • Compound Description: This set of pyrazole derivatives were also synthesized and assessed for their anticancer activity. []
  • Relevance: The (3,5-Dimethyl-1H-pyrazol-1-yl derivatives) [6-(trifluoromethyl)-2-{[3-trifluoromethyl)phenyl]amino}pyridin-3-yl]methanone exemplify another class of heterocyclic derivatives derived from 6-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino}nicotinohydrazide. [] The introduction of the pyrazole moiety in these derivatives demonstrates the exploration of diverse heterocyclic ring systems to modulate the anticancer properties of compounds based on the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine scaffold. []

Loprinone (E-1020)

  • Compound Description: A known cardiotonic agent. Researchers aimed to discover novel bradycardic agents structurally distinct from homoveratryl amine derivatives by modifying Loprinone. [, ]
  • Relevance: Loprinone contains the imidazo[1,2-a]pyridine moiety, a key structural feature also present in 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine. Modifications of Loprinone led to the identification of bradycardic agents featuring alkoxy, thio, and amino substitutions at the 2-position of the pyridine ring. This highlights the shared structural features and potential pharmacological relationship between Loprinone derivatives and 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine. [, ]

Milrinone

  • Compound Description: Another cardiotonic agent used as a reference point in the study that aimed to identify bradycardic agents with improved safety profiles compared to Milrinone. [, ]
  • Relevance: Although not directly containing the imidazo[1,2-a]pyridine moiety, Milrinone serves as a reference compound in the exploration of bradycardic agents. The study's objective involved finding compounds with reduced chronotropic effects compared to Milrinone, highlighting the exploration of imidazo[1,2-a]pyridine derivatives, like 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, as potential alternatives with improved safety profiles in this therapeutic area. [, ]

4-[(4-Chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one

  • Compound Description: This compound is a potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist discovered during the study. [, ] It demonstrated low potential for hERG inhibition and phospholipidosis induction and showed anti-obesity effects in diet-induced obese rats. [, ]
  • Relevance: This compound shares the imidazo[1,2-a]pyridine ring system with 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, indicating a close structural relationship. The discovery of this MCHR1 antagonist through a research program focusing on aliphatic amine-free compounds highlights the potential of imidazo[1,2-a]pyridine derivatives, like 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, as valuable scaffolds for developing therapeutic agents with distinct pharmacological profiles. [, ]

[123I]-6-iodo-2-(4′-dimethylamino)phenyl-imidazo[1,2-a]pyridine (IMPY)

  • Relevance: IMPY shares the imidazo[1,2-a]pyridine core structure with 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine. Although IMPY demonstrated limitations in clinical trials, its development and evaluation as a PET imaging agent for AD emphasize the importance of the imidazo[1,2-a]pyridine scaffold in neuroscience and highlight its potential for developing novel neurological diagnostic tools and therapeutics. The structural similarities between IMPY and 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine suggest that exploring modifications to this scaffold could lead to improved pharmacokinetic properties and potentially overcome the limitations encountered with IMPY. []

5-phenyl-2-(thiophen-2-yl)-4-(trifluoromethyl)-5H-indeno[1,2-b][1,8]naphthyridin-6(11H)-one derivatives

  • Compound Description: These derivatives, synthesized using 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine as a starting material, were found to exhibit promising antimicrobial activity, particularly against Bacillus subtilis and Candida albicans strains. []
  • Relevance: While not directly containing the imidazo[1,2-a]pyridine moiety, the synthesis of these derivatives utilizes a starting material structurally similar to 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine. The 6-phenyl/(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-amine used in their preparation shares the pyridine and trifluoromethyl substituent with 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine. This structural similarity, along with their antimicrobial activity, highlights the potential of exploring related heterocyclic scaffolds, such as the imidazo[1,2-a]pyridine core, for developing novel antimicrobial agents. []

N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine (compound 1)

  • Compound Description: Used as a starting point for developing potent, selective, and brain-penetrant anaplastic lymphoma kinase (ALK) inhibitors. []
  • Relevance: Although not directly containing the imidazo[1,2-a]pyridine moiety, this compound shares the imidazole ring and trifluoromethyl substituent with 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, highlighting the significance of these structural features in medicinal chemistry. Modifications of this compound led to the identification of (6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (compound 13), a potent, selective, and brain-penetrable ALK inhibitor. The structural similarities between N-(2,4-difluorobenzyl)-3-(1H-pyrazol-5-yl)imidazo[1,2-b]pyridazin-6-amine and 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine, particularly the presence of the imidazole ring, suggest that exploring modifications to the 6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine scaffold could also lead to the identification of novel ALK inhibitors. []
  • Compound Description: These three novel PET tracers show high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and promising pharmacokinetic and metabolic properties in mice and non-human primates. []

Properties

CAS Number

1005785-87-4

Product Name

6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine

Molecular Formula

C8H6F3N3

Molecular Weight

201.15 g/mol

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)5-1-2-7-13-6(12)4-14(7)3-5/h1-4H,12H2

InChI Key

ORRZCFMOOYJHJF-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)N

Canonical SMILES

C1=CC2=NC(=CN2C=C1C(F)(F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.